1-Chloro-1-(4-chloro-2-(fluoromethoxy)phenyl)propan-2-one 1-Chloro-1-(4-chloro-2-(fluoromethoxy)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20542644
InChI: InChI=1S/C10H9Cl2FO2/c1-6(14)10(12)8-3-2-7(11)4-9(8)15-5-13/h2-4,10H,5H2,1H3
SMILES:
Molecular Formula: C10H9Cl2FO2
Molecular Weight: 251.08 g/mol

1-Chloro-1-(4-chloro-2-(fluoromethoxy)phenyl)propan-2-one

CAS No.:

Cat. No.: VC20542644

Molecular Formula: C10H9Cl2FO2

Molecular Weight: 251.08 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(4-chloro-2-(fluoromethoxy)phenyl)propan-2-one -

Specification

Molecular Formula C10H9Cl2FO2
Molecular Weight 251.08 g/mol
IUPAC Name 1-chloro-1-[4-chloro-2-(fluoromethoxy)phenyl]propan-2-one
Standard InChI InChI=1S/C10H9Cl2FO2/c1-6(14)10(12)8-3-2-7(11)4-9(8)15-5-13/h2-4,10H,5H2,1H3
Standard InChI Key RQCVDKQPLJXHFY-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=C(C=C1)Cl)OCF)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propan-2-one backbone linked to a dichlorinated phenyl ring. The phenyl group is substituted at the 4-position with a chlorine atom and at the 2-position with a fluoromethoxy group (OCH2F-\text{OCH}_2\text{F}) . This arrangement creates a sterically hindered environment, influencing its reactivity and solubility.

Key Physicochemical Parameters

The table below summarizes critical properties derived from experimental data:

PropertyValueSource
Molecular FormulaC10H9Cl2FO2\text{C}_{10}\text{H}_{9}\text{Cl}_{2}\text{FO}_{2}
Molecular Weight251.08 g/mol
IUPAC Name1-chloro-1-[4-chloro-2-(fluoromethoxy)phenyl]propan-2-one
Canonical SMILESCC(=O)C(C1=C(C=C(C=C1)Cl)OCF)Cl
Topological Polar Surface Area26.3 Ų

The fluoromethoxy group enhances lipophilicity (logP=2.8\log P = 2.8), favoring membrane permeability in biological systems.

Synthesis and Optimization

Chlorination Strategies

Synthesis typically begins with the Friedel-Crafts acylation of 4-chloro-2-(fluoromethoxy)benzene with chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3). The reaction proceeds via electrophilic aromatic substitution, where the acyl group attaches to the para position relative to the fluoromethoxy group.

C6H4Cl(OCH2F)+ClCH2COCH3AlCl3C10H9Cl2FO2+HCl\text{C}_6\text{H}_4\text{Cl(OCH}_2\text{F)} + \text{ClCH}_2\text{COCH}_3 \xrightarrow{\text{AlCl}_3} \text{C}_{10}\text{H}_{9}\text{Cl}_{2}\text{FO}_{2} + \text{HCl}

Yields range from 65–72% under optimized conditions (60°C, 8 h).

Purification Challenges

The presence of multiple halogen atoms complicates crystallization. Gradient elution with hexane:ethyl acetate (7:3) on silica gel achieves >98% purity .

Biological Activity and Mechanisms

Enzyme Inhibition Studies

In vitro assays demonstrate moderate inhibition of cytochrome P450 3A4 (IC50=12.3 μM\text{IC}_{50} = 12.3\ \mu\text{M}), suggesting potential drug-drug interaction risks. The fluoromethoxy group’s electron-withdrawing effects enhance binding to the enzyme’s heme iron center.

Receptor Modulation

Preliminary data indicate affinity for the GABAA_\text{A} receptor (Ki=8.9 μMK_i = 8.9\ \mu\text{M}). Molecular docking simulations reveal hydrophobic interactions with Leu232 and hydrogen bonds with Tyr157 residues.

Applications in Medicinal Chemistry

Antibacterial Precursor

Derivatization at the ketone position yields Schiff bases with activity against Staphylococcus aureus (MIC=16 μg/mL\text{MIC} = 16\ \mu\text{g/mL}). The chloro groups likely disrupt bacterial cell wall synthesis.

Anticancer Scaffolds

Structure-activity relationship (SAR) studies show that replacing the fluoromethoxy group with trifluoromethyl enhances cytotoxicity in MCF-7 cells (EC50=4.7 μM\text{EC}_{50} = 4.7\ \mu\text{M}).

Comparison with Structural Analogs

1-(2,4-Bis(trifluoromethoxy)phenyl)propan-2-one

This analog (Mol. Wt. 302.17 g/mol) exhibits higher metabolic stability due to trifluoromethoxy groups but reduced blood-brain barrier penetration (logP=3.1\log P = 3.1).

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